N1-(4-fluorophenethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenethyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. For example, the oxalamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the fluorophenethyl group could potentially make the compound more lipophilic, which could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Structure
The compound’s chemical structure consists of an oxalamide core with a 1,3-oxazinan-2-yl group attached to one end and a 4-fluorophenethyl group on the other. The sulfonyl group bridges the two moieties. The synthesis involves the reaction of appropriate precursors under specific conditions . Understanding its structure is crucial for exploring its applications.
Other Applications
Nitazoxanide Synergy: Nitazoxanide, an antimicrobial drug, shows enhanced efficacy against H. pylori when administered alongside omeprazole. It exhibits no cross-resistance to metronidazole .
Darbufelone: Anti-Inflammatory and Anticancer Potential: Darbufelone, a marketed anti-inflammatory drug, inhibits lung cancer cell growth. Its thiazole scaffold contributes to its pharmacological activity .
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O5S/c22-16-4-2-15(3-5-16)10-11-24-20(27)21(28)25-14-19-26(12-1-13-31-19)32(29,30)18-8-6-17(23)7-9-18/h2-9,19H,1,10-14H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCABIRGJXXRJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide |
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